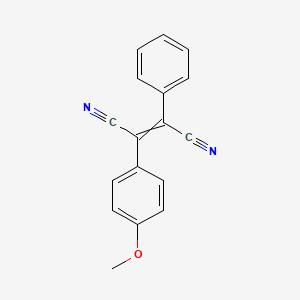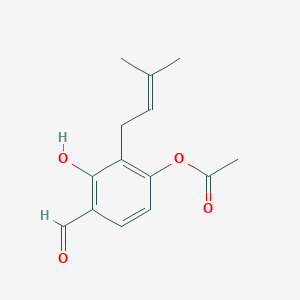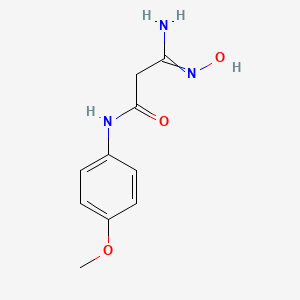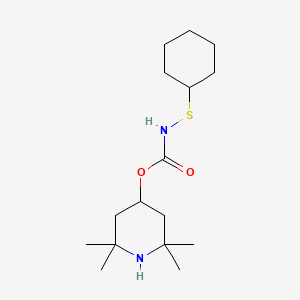
2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a carbamate group attached to the piperidine nitrogen The cyclohexylsulfanyl group is attached to the carbamate carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate can be achieved through a multi-step process:
Formation of 2,2,6,6-Tetramethylpiperidine: This can be synthesized by the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine using the Wolff-Kishner reaction.
Formation of the Carbamate Group: The piperidine derivative is then reacted with an appropriate isocyanate to form the carbamate group.
Introduction of the Cyclohexylsulfanyl Group: The final step involves the reaction of the carbamate with a cyclohexylthiol in the presence of an oxidizing agent such as iodine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate has several applications in scientific research:
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Used in the production of polymers and as a stabilizer for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring provides steric hindrance, which can affect the binding affinity and specificity of the compound. The carbamate group can form hydrogen bonds with target molecules, while the cyclohexylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A simpler derivative without the carbamate and cyclohexylsulfanyl groups.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of the carbamate and cyclohexylsulfanyl groups.
2,2,6,6-Tetramethyl-4-piperidinol: Contains a hydroxyl group instead of the carbamate and cyclohexylsulfanyl groups.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-yl (cyclohexylsulfanyl)carbamate is unique due to the presence of both the carbamate and cyclohexylsulfanyl groups, which provide distinct chemical and biological properties. The combination of steric hindrance from the piperidine ring and the functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61358-18-7 |
|---|---|
Molecular Formula |
C16H30N2O2S |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) N-cyclohexylsulfanylcarbamate |
InChI |
InChI=1S/C16H30N2O2S/c1-15(2)10-12(11-16(3,4)18-15)20-14(19)17-21-13-8-6-5-7-9-13/h12-13,18H,5-11H2,1-4H3,(H,17,19) |
InChI Key |
BIEADSUWYOCQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)NSC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


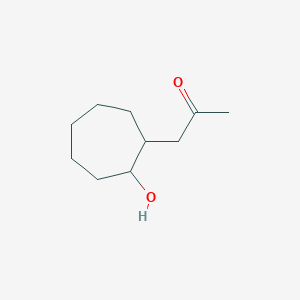
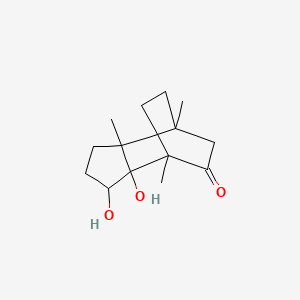
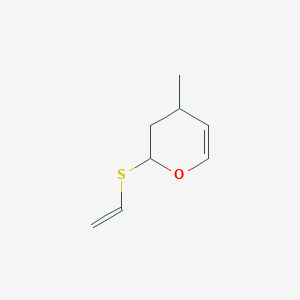
phenylsilane](/img/structure/B14576778.png)
![1,1'-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14576781.png)
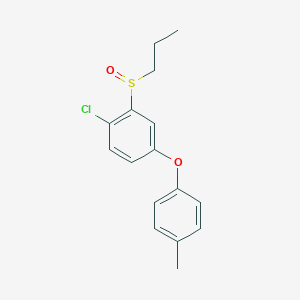

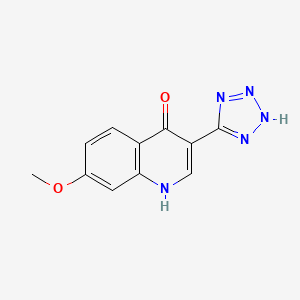
![Silane, trimethyl[(5-methyl-2-furanyl)oxy]-](/img/structure/B14576805.png)
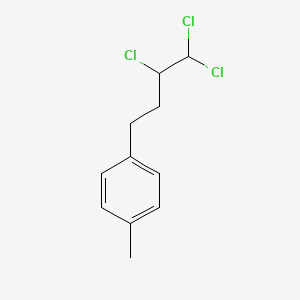
![N-{3-[(2-Cyanoethyl)amino]phenyl}formamide](/img/structure/B14576817.png)
